Asn-Asp

Description

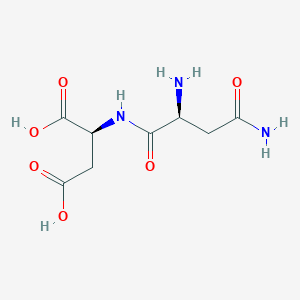

Asn-Asp is a natural product found in Trypanosoma brucei with data available.

Structure

3D Structure

Properties

CAS No. |

61365-15-9 |

|---|---|

Molecular Formula |

C8H13N3O6 |

Molecular Weight |

247.21 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C8H13N3O6/c9-3(1-5(10)12)7(15)11-4(8(16)17)2-6(13)14/h3-4H,1-2,9H2,(H2,10,12)(H,11,15)(H,13,14)(H,16,17)/t3-,4-/m0/s1 |

InChI Key |

HZYFHQOWCFUSOV-IMJSIDKUSA-N |

Isomeric SMILES |

C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)N |

Canonical SMILES |

C(C(C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)N |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Role of the Asn-Asp Sequence in Protein Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical, biological, and analytical aspects of the asparagine-aspartate (Asn-Asp) sequence and its significant role in protein stability and degradation. Spontaneous, non-enzymatic modifications at asparagine (Asn) residues, particularly when followed by specific amino acids, act as a molecular clock that can dictate a protein's fate—leading to structural changes, functional loss, repair, or terminal degradation. Understanding these pathways is critical for protein engineering, therapeutic protein development, and deciphering the mechanisms of aging and disease.

The Core Mechanism: Asparagine Deamidation

The primary event that compromises the stability of proteins at Asn residues is deamidation. This non-enzymatic reaction involves the conversion of the neutral Asn side chain into a negatively charged aspartic acid (Asp) or its isomer, isoaspartic acid (isoAsp).

1.1. The Succinimide (B58015) Intermediate Pathway

Under physiological conditions (neutral to alkaline pH), Asn deamidation predominantly proceeds through a succinimide intermediate.[1][2][3][4][5][6] The reaction is initiated by a nucleophilic attack from the backbone nitrogen atom of the C-terminally adjacent amino acid (in this case, Asp) on the side-chain carbonyl carbon of the Asn residue.[4][5][7] This forms a transient, five-membered succinimide ring.[1][2][4][5]

This succinimide intermediate is metastable and rapidly hydrolyzes.[4] The hydrolysis can occur at either of the two carbonyl carbons of the ring, leading to two different products:

-

Normal L-aspartyl (Asp) residue: The peptide bond is restored to its original position. This occurs in approximately 15-30% of cases.[2]

-

Atypical L-isoaspartyl (isoAsp) residue: An isomeric peptide bond is formed through the β-carboxyl group of the original Asn side chain. This is the major product, accounting for roughly 70-85% of the hydrolysis outcomes.[1][2]

The formation of isoAsp is particularly significant because it introduces an extra methylene (B1212753) group into the protein backbone, creating a "kink" that can distort the protein's local and global structure.[2][8][9]

1.2. Influence of the Flanking Residue

The rate of succinimide formation is highly dependent on the identity of the C-terminal neighboring residue (the N+1 position). Residues with small, flexible side chains, such as Glycine (Gly) and Serine (Ser), dramatically accelerate the deamidation rate because they present minimal steric hindrance to the initial nucleophilic attack.[3][10][11][12] Consequently, Asn-Gly and Asn-Ser motifs are among the most labile sequences in proteins.[1][3] The conformational flexibility of the local polypeptide chain is a key determinant of deamidation propensity.[3][4][13]

Figure 1: Asn Deamidation via a Succinimide Intermediate.

Consequences of Isoaspartate Formation

The structural perturbation caused by isoAsp formation can have profound biological consequences:

-

Loss of Function: The altered conformation can disrupt active sites, binding interfaces, or the overall structural integrity necessary for biological activity.[8][14][15] This is a major concern in the manufacturing of therapeutic proteins, where deamidation can lead to a loss of potency.[5][7]

-

Altered Susceptibility to Proteolysis: The structural "kink" can expose new cleavage sites for proteases or mask existing ones, thereby changing the protein's degradation profile.[3]

-

Induction of Autoimmunity: Isoaspartate-containing proteins can be recognized as "foreign" or damaged by the immune system, potentially eliciting an autoimmune response.[3]

-

Protein Aggregation: In some cases, isoAsp formation can promote protein aggregation, as has been observed in amyloid peptides associated with Alzheimer's disease.[8][16]

Cellular Response: A Balance of Repair and Degradation

Cells have evolved sophisticated systems to manage the damage caused by isoAsp formation. The fate of a modified protein depends on the location of the damage and the cellular context, leading to either repair or degradation.

3.1. The PIMT Repair Pathway

The primary defense against isoAsp-induced damage is the Protein L-isoaspartyl methyltransferase (PIMT) enzyme.[14][15][17] PIMT recognizes the abnormal β-linkage of the isoAsp residue and initiates a repair cycle.[2][8]

The mechanism involves:

-

Recognition: PIMT specifically binds to the isoAsp-containing protein.

-

Methylation: Using S-adenosyl-L-methionine (SAM) as a methyl donor, PIMT catalyzes the transfer of a methyl group to the α-carboxyl group of the isoAsp side chain, forming a highly labile methyl ester.[2]

-

Succinimide Reformation: The methyl ester spontaneously demethylates within minutes to reform the original succinimide intermediate.[2]

-

Hydrolysis (Second Chance): The reformed succinimide once again hydrolyzes, yielding either the normal L-Asp or the L-isoAsp residue.

Because hydrolysis still favors isoAsp formation, multiple cycles of PIMT-catalyzed repair are often required to eventually convert the damaged site back to a normal Asp residue.[17] This repair system is crucial for maintaining protein function, especially in long-lived cells like neurons, where protein damage can accumulate over time.[8][15]

Figure 2: The PIMT-mediated Protein Repair Cycle.

3.2. The N-Degron Degradation Pathway

When deamidation occurs at the N-terminus of a protein, it can create a degradation signal (degron) that targets the protein for destruction via the Arg/N-degron pathway (formerly the N-end rule pathway).[18][19][20][21] This pathway is a key component of cellular quality control, eliminating potentially damaged or misfolded proteins.

The steps for a protein with an N-terminal Asn are:

-

Deamidation: The N-terminal Asn is deamidated to Asp by an N-terminal amidohydrolase (Nt-amidase) like NTA1.[19][20]

-

Arginylation: The newly exposed N-terminal Asp is recognized by an ATE1 arginyltransferase (R-transferase), which adds an arginine residue to the N-terminus.[18][19]

-

Recognition and Ubiquitination: The N-terminal arginine is a primary destabilizing residue. It is recognized by an N-recognin, which is an E3 ubiquitin ligase (e.g., UBR1/UBR2).[20] The N-recognin polyubiquitinates a lysine (B10760008) residue on the target protein.

-

Proteasomal Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome.

This pathway ensures that proteins with potentially damaging N-terminal modifications are efficiently removed from the cell.

Figure 3: The Arg/N-Degron Pathway for N-terminal Asn.

Quantitative Data on Deamidation Rates

The rate of Asn deamidation varies significantly depending on the flanking amino acid sequence and the protein's three-dimensional structure. The table below summarizes representative kinetic data.

| Peptide/Protein Context | Sequence | Condition | Half-life (t½) or Rate | Reference |

| Model Peptide (N-terminal) | Asn -Gly-Glu-Phe | pH 7.4 | Rate: 0.6 day⁻¹ | [16] |

| Model Peptide (Internal) | Ala-Ala-Asn -Gly-Glu-Phe | pH 7.4 | ~6 times slower than N-terminal | [16] |

| Recombinant mAb | Multiple sites | Stressed conditions | Average 0.2 mol isoAsp/mol protein | [22] |

| Recombinant mAb (Acidic isoforms) | Multiple sites | Stressed conditions | ~0.7 mol isoAsp/mol protein | [22] |

Note: Data for the specific Asn-Asp motif is less commonly reported than for highly labile motifs like Asn-Gly. The principles of steric hindrance and local flexibility remain the key predictors.

Experimental Protocols

5.1. Protocol: Detection and Quantification of Isoaspartate by LC-MS/MS

Mass spectrometry (MS) is the definitive method for identifying and quantifying isoAsp sites.[23] Since Asp and isoAsp are isomers with identical mass, their differentiation requires tandem mass spectrometry (MS/MS).[23][24] Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) are the preferred fragmentation methods as they generate diagnostic fragment ions.[23][24][25]

Objective: To identify and quantify isoaspartate formation in a protein sample.

Methodology:

-

Protein Digestion:

-

Denature the protein sample (e.g., 1 mg/mL in 8 M urea (B33335), 100 mM Tris, pH 8.0).

-

Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 37°C for 1 hour.

-

Alkylate cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 1 hour.

-

Dilute the sample at least 4-fold with 100 mM Tris buffer to reduce urea concentration.

-

Add a protease (e.g., trypsin) at a 1:50 enzyme-to-substrate ratio and incubate overnight at 37°C. Digestion at a lower pH (e.g., with Glu-C at pH 4.5) can minimize deamidation artifacts during sample prep.[6]

-

Quench the digestion with formic acid to a final concentration of 0.1%.

-

-

LC-MS/MS Analysis:

-

Inject the peptide digest onto a reverse-phase HPLC (RP-HPLC) column (e.g., C18).

-

Elute peptides using a gradient of acetonitrile (B52724) in 0.1% formic acid. Peptides containing isoAsp often elute slightly earlier than their unmodified counterparts.[9]

-

Couple the HPLC eluent directly to an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR).

-

Operate the mass spectrometer in a data-dependent acquisition mode, acquiring a full MS scan followed by MS/MS scans of the most abundant precursor ions.

-

Utilize ETD or ECD for fragmentation.

-

-

Data Analysis:

-

Search the MS/MS spectra against a protein database using software like Mascot, Sequest, or MaxQuant.

-

Specifically look for diagnostic fragment ions. For isoAsp, key fragments are c+57 and z-57 ions.[23][25] For normal Asp, a characteristic neutral loss of 60 Da (M-60) may be observed.[25]

-

Quantify the relative abundance of the isoAsp-containing peptide by comparing the integrated peak area of its extracted ion chromatogram (XIC) to that of the unmodified Asp-containing peptide.[9]

-

Figure 4: Workflow for Isoaspartate Detection by LC-MS/MS.

5.2. Protocol: Pulse-Chase Analysis of Protein Stability

Pulse-chase is a classic technique used to measure the rate of degradation (half-life) of a specific protein within living cells.[26][27]

Objective: To determine the half-life of a target protein.

Methodology:

-

Cell Preparation:

-

Starvation (Depletion):

-

Wash cells with a wash buffer (e.g., PBS or HBSS).

-

Incubate cells in methionine/cysteine-free medium for 15-30 minutes at 37°C to deplete intracellular pools of these amino acids.[28]

-

-

Pulse Labeling:

-

Chase:

-

Terminate the pulse by removing the radioactive medium.

-

Add "chase medium": complete culture medium containing an excess of non-radioactive methionine and cysteine.[26] This prevents further incorporation of the radiolabel.

-

The t=0 time point is collected immediately after adding the chase medium.

-

Return the remaining plates to the 37°C incubator and collect samples at subsequent time points (e.g., 30, 60, 120, 240 minutes).

-

-

Cell Lysis and Immunoprecipitation:

-

At each time point, place the dish on ice and wash with ice-cold PBS.

-

Lyse the cells in an appropriate ice-cold lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation.

-

Add a specific antibody against the protein of interest to the supernatant and incubate (e.g., 2-4 hours or overnight at 4°C).[26]

-

Add Protein A/G-Sepharose beads to capture the antibody-protein complexes.

-

-

Analysis:

-

Wash the beads several times to remove non-specific binders.

-

Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film (autoradiography).

-

Quantify the band intensity for the protein of interest at each time point using densitometry.

-

Plot the remaining protein amount (as a percentage of the t=0 value) versus time on a semi-log plot. The time at which 50% of the protein remains is the half-life (t½).

-

Conclusion

The presence of an asparagine residue, particularly within a flexible region and followed by a small amino acid, serves as a latent site for protein degradation. The spontaneous deamidation to form isoaspartate represents a critical form of protein damage that alters structure and function. This process is not uncontrolled; cells employ a dynamic system of PIMT-mediated repair and N-degron-mediated degradation to manage the consequences. For researchers in basic science and drug development, a thorough understanding of these mechanisms is essential for predicting protein stability, designing more robust biotherapeutics, and unraveling the molecular basis of aging and disease.

References

- 1. promegaconnections.com [promegaconnections.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Based Prediction of Asparagine and Aspartate Degradation Sites in Antibody Variable Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Based Prediction of Asparagine Deamidation Propensity in Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protein asparagine deamidation prediction based on structures with machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Isoaspartate - Wikipedia [en.wikipedia.org]

- 12. Deciphering deamidation and isomerization in therapeutic proteins: Effect of neighboring residue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein l-isoAspartyl Methyltransferase (PIMT) and antioxidants in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Damaged proteins bearing L-isoaspartyl residues and aging: a dynamic equilibrium between generation of isomerized forms and repair by PIMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A quantitative analysis of spontaneous isoaspartate formation from N-terminal asparaginyl and aspartyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protein Repair l-Isoaspartyl Methyltransferase1 Is Involved in Both Seed Longevity and Germination Vigor in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. N-degron pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The N-End Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. The N-end rule pathway and regulation by proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Analysis of isoaspartate in a recombinant monoclonal antibody and its charge isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Distinguishing aspartic and isoaspartic acids in peptides by several mass spectrometric fragmentation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Isoaspartome | Fourier Transform Mass Spectrometry Lab [bumc.bu.edu]

- 26. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation | Springer Nature Experiments [experiments.springernature.com]

- 28. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 29. research-portal.uu.nl [research-portal.uu.nl]

Spontaneous Deamidation of Asparagine to Aspartic Acid in Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spontaneous, non-enzymatic deamidation of asparagine (Asn) residues is a prevalent post-translational modification that can significantly impact the structure, stability, and function of peptides and proteins.[1][2] This chemical alteration involves the conversion of a neutral asparagine residue into a negatively charged aspartic acid (Asp) or its isomer, isoaspartic acid (isoAsp).[2][3] The introduction of a negative charge and a potential alteration of the peptide backbone can lead to changes in protein conformation, aggregation, and biological activity.[1][4] Consequently, understanding and controlling asparagine deamidation is of paramount importance in the development of stable and effective protein therapeutics, as well as in the study of aging and various diseases.[5][6]

This technical guide provides a comprehensive overview of the core principles of asparagine deamidation, including its chemical mechanism, influencing factors, and analytical characterization. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary knowledge to address challenges associated with this critical chemical degradation pathway.

The Chemical Mechanism of Asparagine Deamidation

The primary mechanism for the non-enzymatic deamidation of asparagine residues under physiological conditions proceeds through the formation of a five-membered succinimide (B58015) (cyclic imide) intermediate.[7][8] This process is initiated by a nucleophilic attack of the nitrogen atom from the adjacent peptide bond on the carbonyl carbon of the asparagine side chain.[7][9] The resulting tetrahedral intermediate rapidly forms the succinimide ring.[9] This succinimide intermediate is then hydrolyzed to yield a mixture of aspartic acid and isoaspartic acid, typically in a ratio of approximately 1:3.[7] While direct hydrolysis of the asparagine side chain can occur, particularly at acidic pH, the succinimide-mediated pathway is predominant under neutral and alkaline conditions.[10][11]

Factors Influencing the Rate of Deamidation

The rate of asparagine deamidation is highly variable and is influenced by a multitude of factors, ranging from the local peptide sequence to the overall three-dimensional structure of the protein and the solution environment.

Primary Sequence

The identity of the amino acid residue C-terminal to the asparagine (the n+1 position) has the most significant impact on the deamidation rate.[12][13] Residues with small, flexible side chains, such as glycine, serine, and alanine, tend to accelerate deamidation, whereas residues with bulky side chains generally slow the reaction.[12][13] The Asn-Gly (NG) sequence is particularly susceptible to deamidation.[8][14]

Higher-Order Structure

The secondary, tertiary, and quaternary structures of a protein impose conformational constraints that can either promote or inhibit deamidation.[7][15] Factors such as solvent accessibility, local flexibility, and the formation of hydrogen bonds play a crucial role.[14][15] Generally, asparagine residues located in flexible, solvent-exposed regions are more prone to deamidation than those buried within the protein core or constrained by rigid secondary structures like alpha-helices or beta-sheets.[13]

pH

The rate of asparagine deamidation is highly pH-dependent. The reaction is generally slowest at acidic pH (around pH 5) and increases significantly under neutral to alkaline conditions.[3][10] This is because the rate-limiting step, the formation of the succinimide intermediate, is base-catalyzed.[12]

Temperature

As with most chemical reactions, the rate of deamidation increases with temperature.[16] Elevated temperatures can also induce conformational changes in proteins, potentially exposing previously buried asparagine residues and making them more susceptible to deamidation.

Buffer Composition and Ionic Strength

The composition of the buffer solution can also influence deamidation rates.[11] Certain buffer species can catalyze the reaction. For instance, bicarbonate buffer has been shown to promote racemization, leading to increased formation of D-Asp and D-isoAsp.[17] The ionic strength of the solution can also play a role, although its effects are generally less pronounced than those of pH and temperature.[16]

Quantitative Analysis of Asparagine Deamidation Rates

The following table summarizes the half-lives of deamidation for asparagine in pentapeptides with the sequence Gly-X-Asn-Y-Gly, demonstrating the profound effect of the C-terminal neighboring residue (Y).

| C-terminal Neighboring Residue (Y) | Deamidation Half-Life (days) at 37°C, pH 7.4 |

| Glycine (Gly) | 1.2 |

| Serine (Ser) | 4.9 |

| Threonine (Thr) | 9.8 |

| Alanine (Ala) | 18 |

| Cysteine (Cys) | 26 |

| Aspartic Acid (Asp) | 29 |

| Histidine (His) | 33 |

| Asparagine (Asn) | 39 |

| Glutamine (Gln) | 51 |

| Valine (Val) | 58 |

| Methionine (Met) | 61 |

| Glutamic Acid (Glu) | 71 |

| Leucine (Leu) | 81 |

| Phenylalanine (Phe) | 98 |

| Tryptophan (Trp) | 100 |

| Tyrosine (Tyr) | 102 |

| Isoleucine (Ile) | 113 |

| Proline (Pro) | >5000 |

Data adapted from Robinson, N. E. (2002). Protein deamidation. PNAS, 99(8), 5283-5288.

Experimental Protocols for the Analysis of Asparagine Deamidation

A variety of analytical techniques are employed to detect, quantify, and characterize asparagine deamidation in peptides and proteins. A general workflow for this analysis is depicted below.

Protocol 1: Quantification of Deamidation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is suitable for quantifying the extent of deamidation in a peptide sample.

Materials:

-

Peptide sample

-

Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Water, HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

C18 reversed-phase column

Procedure:

-

Sample Preparation: Dissolve the peptide sample in the desired buffer at a known concentration.

-

Incubation: Incubate the sample at a controlled temperature (e.g., 37°C) for a defined period. Aliquots can be taken at various time points to monitor the kinetics of deamidation.

-

HPLC Analysis:

-

Equilibrate the C18 column with a mobile phase of 95% water, 5% ACN, and 0.1% TFA.

-

Inject the sample aliquot onto the column.

-

Elute the peptides using a linear gradient of ACN (e.g., 5% to 60% over 30 minutes) containing 0.1% TFA.

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

-

-

Data Analysis:

-

The deamidated products (Asp and isoAsp forms) will typically elute earlier than the native Asn-containing peptide due to the introduced negative charge.[18]

-

Integrate the peak areas of the native and deamidated forms.

-

Calculate the percentage of deamidation at each time point.

-

Protocol 2: Identification of Deamidation Sites by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is used to identify the specific asparagine residues that have undergone deamidation in a protein sample.

Materials:

-

Protein sample

-

Denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride)

-

Reducing agent (e.g., dithiothreitol, DTT)

-

Alkylating agent (e.g., iodoacetamide, IAA)

-

Proteolytic enzyme (e.g., trypsin)

-

LC-MS/MS system

Procedure:

-

Denaturation, Reduction, and Alkylation:

-

Denature the protein sample in the denaturing buffer.

-

Reduce the disulfide bonds by adding DTT and incubating.

-

Alkylate the free cysteine residues by adding IAA and incubating in the dark.

-

-

Enzymatic Digestion:

-

Dilute the sample to reduce the denaturant concentration to a level compatible with the chosen protease.

-

Add the protease (e.g., trypsin) and incubate overnight at its optimal temperature (e.g., 37°C for trypsin).

-

-

LC-MS/MS Analysis:

-

Inject the digested peptide mixture into the LC-MS/MS system.

-

Separate the peptides using a reversed-phase column with a suitable gradient.

-

The mass spectrometer will acquire MS1 spectra to determine the mass-to-charge ratio (m/z) of the eluting peptides. Deamidation results in a mass increase of approximately 0.984 Da.[1]

-

The instrument will then select precursor ions for fragmentation (MS/MS) to obtain sequence information.

-

-

Data Analysis:

-

Use database search software to identify the peptides from the MS/MS spectra.

-

Search for a variable modification corresponding to the mass shift of deamidation (+0.984 Da) on asparagine residues to pinpoint the deamidation sites.

-

Protocol 3: Differentiating In-vivo/In-vitro Deamidation using ¹⁸O-Labeling

This method helps distinguish between deamidation that occurred in the original sample versus that which occurred during sample preparation.[19]

Materials:

-

All materials from Protocol 2

-

¹⁸O-labeled water (H₂¹⁸O)

Procedure:

-

Follow the denaturation, reduction, and alkylation steps as in Protocol 2 using standard H₂¹⁶O-based buffers.

-

Enzymatic Digestion in ¹⁸O-water: Perform the enzymatic digestion step in a buffer prepared with H₂¹⁸O.[19]

-

LC-MS/MS Analysis: Analyze the sample as described in Protocol 2.

-

Data Analysis:

-

Deamidation that occurred prior to sample preparation will result in a mass increase of +1 Da.

-

Deamidation that occurred during the digestion in H₂¹⁸O will incorporate an ¹⁸O atom, resulting in a mass increase of +3 Da (1 Da from deamidation + 2 Da from the incorporation of ¹⁸O).[19] This allows for the accurate quantification of the deamidation present in the original sample.

-

Implications in Drug Development, Aging, and Disease

Drug Development

For protein-based therapeutics, asparagine deamidation is a critical quality attribute that must be carefully monitored and controlled.[20][21] Deamidation can lead to:

-

Loss of Biological Activity: If the deamidated asparagine is located in a functionally important region, such as the complementarity-determining region (CDR) of a monoclonal antibody, it can impair binding to its target.[8][21]

-

Increased Immunogenicity: The introduction of a new epitope through deamidation can trigger an unwanted immune response in patients.[3]

-

Altered Pharmacokinetics: Changes in protein structure and charge can affect the absorption, distribution, metabolism, and excretion of the therapeutic.

-

Physical Instability: Deamidation can promote protein aggregation, leading to loss of product and potential safety concerns.[1]

Therefore, formulation strategies are developed to minimize deamidation, such as optimizing pH, selecting appropriate excipients, and controlling storage temperature.[22][23]

Aging and Disease

Asparagine deamidation is considered a "molecular clock" for protein turnover and aging.[6][15] In long-lived proteins, such as those found in the lens of the eye or in neurons, the accumulation of deamidated forms can contribute to age-related pathologies.[1][24] For example:

-

Cataracts: Deamidation of crystallin proteins in the eye lens is associated with their aggregation and the formation of cataracts.[1][24]

-

Neurodegenerative Diseases: The accumulation of deamidated proteins is implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[6][24]

-

Autoimmune Diseases: Deamidation can create neo-epitopes that are recognized as foreign by the immune system, potentially triggering autoimmune responses.[15]

Conclusion

The spontaneous deamidation of asparagine is a fundamental chemical process with significant implications for protein chemistry, drug development, and biology. A thorough understanding of its mechanism, influencing factors, and analytical characterization is essential for researchers and scientists working with peptides and proteins. By employing the knowledge and experimental protocols outlined in this guide, it is possible to better predict, control, and mitigate the effects of asparagine deamidation, leading to the development of more stable and effective protein therapeutics and a deeper understanding of its role in health and disease.

References

- 1. Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deamidation - Wikipedia [en.wikipedia.org]

- 3. Mechanism of Protein Deamidation and Its Impact on Function | MtoZ Biolabs [mtoz-biolabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein asparagine deamidation prediction based on structures with machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Prediction of Spontaneous Protein Deamidation from Sequence-Derived Secondary Structure and Intrinsic Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein asparagine deamidation prediction based on structures with machine learning methods | PLOS One [journals.plos.org]

- 15. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy [mdpi.com]

- 16. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Low levels of asparagine deamidation can have a dramatic effect on aggregation of amyloidogenic peptides: Implications for the study of amyloid formation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Method to differentiate asn deamidation that occurred prior to and during sample preparation of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protein asparagine deamidation prediction based on structures with machine learning methods [ideas.repec.org]

- 21. Deamidation Analysis - Creative Proteomics [creative-proteomics.com]

- 22. Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Implications of Metal Binding and Asparagine Deamidation for Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of L-asparaginyl-L-aspartic acid

An in-depth guide to the physicochemical properties of L-asparaginyl-L-aspartic acid, designed for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the dipeptide's core characteristics, experimental methodologies for their determination, and relevant biochemical pathways.

Introduction

L-asparaginyl-L-aspartic acid is a dipeptide composed of L-asparagine covalently linked to L-aspartic acid via a peptide bond. As a product of protein catabolism and digestion, understanding its physicochemical properties is crucial for various fields, including pharmacology, biochemistry, and formulation science.[] This guide summarizes its key chemical and physical data, outlines protocols for their experimental determination, and visualizes its principal degradation pathway.

Core Physicochemical Properties

The properties of L-asparaginyl-L-aspartic acid are derived from the combined characteristics of its constituent amino acids, L-asparagine and L-aspartic acid, and the formation of the peptide bond.

Molecular Structure and Composition

The formation of the dipeptide from L-asparagine and L-aspartic acid involves the condensation of the alpha-carboxyl group of L-asparagine with the alpha-amino group of L-aspartic acid, resulting in the elimination of a water molecule.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]butanedioic acid | - |

| Molecular Formula | C₈H₁₃N₃O₆ | Calculated |

| Molecular Weight | 247.21 g/mol | Calculated |

| Constituent Amino Acids | L-Asparagine (Asn), L-Aspartic Acid (Asp) | [][2] |

Acid-Base Properties

The acid-base behavior of the dipeptide is determined by its ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and the side-chain carboxyl group of the aspartic acid residue. While specific experimental values for the dipeptide are not readily published, they can be estimated from the pKa values of its constituent amino acids and terminal groups. The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge.[3][4]

| Ionizable Group | Constituent Amino Acid Source | Approximate pKa | Reference (for source) |

| α-Carboxyl (C-Terminal) | L-Aspartic Acid | ~3-4 | [4] |

| Side-Chain Carboxyl | L-Aspartic Acid | ~3.65 - 3.9 | [5][6][7] |

| α-Amino (N-Terminal) | L-Asparagine | ~8-9 | [8] |

| Isoelectric Point (pI) | Dipeptide | Estimated to be acidic (<4) | [4] |

Note: The exact pKa values are highly dependent on the local chemical environment within the peptide.[6][7][9] The pI for this acidic dipeptide would be calculated by averaging the pKa values of the two carboxyl groups.[4][10]

Solubility and Stability

| Property | Description | Reference |

| Water Solubility | Expected to be soluble in water due to the presence of multiple polar functional groups (amino, carboxyl, amide) capable of hydrogen bonding.[11] Solubility is pH-dependent, generally increasing in alkaline conditions. | - |

| Melting Point | Peptides often decompose at high temperatures rather than exhibiting a sharp melting point. The constituent amino acids, L-aspartic acid and L-asparagine, decompose at approximately 270°C and 235°C, respectively.[7][8][12] | - |

| Stability | Prone to non-enzymatic degradation, particularly at the asparaginyl residue, under physiological conditions (pH 7.4, 37°C).[13] The primary degradation mechanism proceeds through a succinimide (B58015) intermediate.[13][14] | - |

Biochemical Pathways and Degradation

The most significant chemical pathway involving L-asparaginyl-L-aspartic acid is its spontaneous, non-enzymatic degradation. This process is a major contributor to the degradation of proteins and peptides in vivo.

Non-Enzymatic Degradation of Asparaginyl Residue

At neutral or alkaline pH, the backbone nitrogen of the adjacent aspartic acid residue attacks the side-chain carbonyl carbon of asparagine. This intramolecular reaction forms a five-membered succinimide (cyclic imide) intermediate, releasing ammonia. This intermediate is susceptible to hydrolysis, which can occur at two sites, leading to a mixture of products. This process can also be accompanied by racemization.[13][15]

Experimental Protocols

The determination of the physicochemical properties of dipeptides requires specific and robust methodologies.

Determination of Aqueous Solubility

The solubility of a dipeptide in water can be determined using established gravimetric or photometric methods. The general workflow involves preparing a saturated solution and quantifying the dissolved solute.[16][17]

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of the dipeptide is added to a known volume of purified water or a buffer solution of a specific pH in a sealed container.

-

Equilibration: The mixture is agitated at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved phases.

-

Phase Separation: The suspension is centrifuged or filtered (using a filter that does not bind the peptide) to separate the solid material from the saturated supernatant.

-

Quantification:

-

Gravimetric Method: A known volume of the clear supernatant is transferred to a pre-weighed container. The solvent is evaporated (e.g., under vacuum), and the container with the dried residue is weighed. The mass of the dissolved peptide is used to calculate the solubility.[18]

-

Photometric Method (UV-Vis): The supernatant is diluted appropriately. The absorbance is measured at a specific wavelength using a UV-Vis spectrophotometer. The concentration is determined by comparing the absorbance to a standard calibration curve prepared with known concentrations of the dipeptide.[16][18]

-

-

Verification: The pH of the saturated solution should be measured, and the solid phase can be analyzed using techniques like Powder X-ray Diffraction (PXRD) to check for any changes in the crystal structure during the experiment.[19]

Determination of pKa and Isoelectric Point (pI)

The pKa values of the ionizable groups can be determined by potentiometric titration.

Methodology:

-

Sample Preparation: A precise amount of the dipeptide is dissolved in deionized water to create a solution of known concentration.

-

Titration: The solution is titrated with a standardized strong acid (e.g., HCl) to fully protonate all groups, and then subsequently titrated with a standardized strong base (e.g., NaOH).

-

Data Collection: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).

-

pI Calculation: The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For an acidic peptide like L-asparaginyl-L-aspartic acid, the pI is calculated by averaging the two lowest pKa values (corresponding to the two carboxyl groups).[4]

-

pI = (pKa₁ + pKa₂) / 2

-

References

- 2. biocompare.com [biocompare.com]

- 3. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]

- 4. Ch27: Isoelectronic point [chem.ucalgary.ca]

- 5. Understanding the pKa Values of L-Aspartic Acid and Its Biological Importance [thinkdochemicals.com]

- 6. Aspartic acid - Wikipedia [en.wikipedia.org]

- 7. L-ASPARTIC ACID - Ataman Kimya [atamanchemicals.com]

- 8. L-Asparagine | 70-47-3 [chemicalbook.com]

- 9. guidechem.com [guidechem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Succinimide-linked reactions that contribute to protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Item - Asparagine and Aspartate degradation pathways. - Public Library of Science - Figshare [plos.figshare.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: An In-depth Technical Guide to the Occurrence and Impact of Asn-Asp Sequences in Naturally Occurring Proteins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asparagine-Aspartate (Asn-Asp) sequences, while common in the proteome, represent a significant challenge in protein chemistry and biopharmaceutical development. These motifs are hotspots for non-enzymatic post-translational modifications, primarily asparagine deamidation and aspartate isomerization. These spontaneous reactions can profoundly alter a protein's structure, stability, and function, leading to loss of therapeutic efficacy, increased immunogenicity, and aggregation. This guide provides a comprehensive technical overview of the chemical mechanisms, occurrence rates, analytical methodologies, and biological consequences of modifications within Asn-Asp and related sequences.

The Chemical Core: Deamidation and Isomerization Pathways

The chemical instability of Asn (N) and Asp (D) residues is primarily dictated by the susceptibility of the side-chain carbonyl group to nucleophilic attack by the backbone nitrogen of the C-terminal neighboring amino acid. This process proceeds through a common five-membered succinimide (B58015) (Asu) intermediate.

-

Asparagine Deamidation: An Asn residue undergoes intramolecular cyclization to form a succinimide intermediate, releasing ammonia. This intermediate is then rapidly hydrolyzed to form a mixture of L-aspartyl (L-Asp) and L-isoaspartyl (L-isoAsp) residues, typically in a ratio of approximately 1:3.[1][2]

-

Aspartate Isomerization: An Asp residue can undergo a similar intramolecular cyclization via dehydration to form the same succinimide intermediate. Subsequent hydrolysis also yields a mixture of L-Asp and L-isoAsp residues.

The formation of the succinimide ring is the rate-limiting step in both reactions under physiological conditions.[1] The process can also be accompanied by racemization at the α-carbon of the succinimide ring, leading to the formation of D-Asp and D-isoAsp isomers.

Quantitative Analysis of Asn-Xaa and Asp-Xaa Sequences

The rate of deamidation and isomerization is highly dependent on the identity of the C-terminal adjacent amino acid (Xaa), as well as the local secondary and tertiary structure of the protein.

Frequency of Asn and Asp in the Human Proteome

The frequency of individual amino acids provides a baseline for understanding the potential prevalence of unstable motifs. The following table summarizes the amino acid composition of the Swiss-Prot database.

| Amino Acid | Code | Frequency (%) |

| Alanine | Ala (A) | 8.25 |

| Arginine | Arg (R) | 5.53 |

| Asparagine | Asn (N) | 4.06 |

| Aspartic acid | Asp (D) | 5.46 |

| Cysteine | Cys (C) | 1.38 |

| Glutamic acid | Glu (E) | 6.72 |

| Glutamine | Gln (Q) | 3.93 |

| Glycine | Gly (G) | 7.07 |

| Histidine | His (H) | 2.27 |

| Isoleucine | Ile (I) | 5.90 |

| Leucine | Leu (L) | 9.65 |

| Lysine | Lys (K) | 5.82 |

| Methionine | Met (M) | 2.41 |

| Phenylalanine | Phe (F) | 3.86 |

| Proline | Pro (P) | 4.74 |

| Serine | Ser (S) | 6.64 |

| Threonine | Thr (T) | 5.35 |

| Tryptophan | Trp (W) | 1.10 |

| Tyrosine | Tyr (Y) | 2.92 |

| Valine | Val (V) | 6.85 |

| Table 1: Frequency of amino acids in the Swiss-Prot database.[3] |

Deamidation Half-life of Asn-Xaa Sequences in Pentapeptides

The identity of the residue C-terminal to Asn (the 'Xaa' in Asn-Xaa) has the most significant impact on the rate of deamidation. Small, flexible residues like Glycine promote rapid deamidation due to reduced steric hindrance for the formation of the succinimide intermediate.

| C-terminal Residue (Xaa) | Deamidation Half-life (days) at pH 7.4, 37°C |

| Glycine (G) | 1.2 |

| Histidine (H) | 9 |

| Serine (S) | 11 |

| Alanine (A) | 21 |

| Aspartic acid (D) | 28 |

| Threonine (T) | 30 |

| Cysteine (C) | 37 |

| Lysine (K) | 39 |

| Methionine (M) | 41 |

| Glutamic acid (E) | 43 |

| Arginine (R) | 45 |

| Phenylalanine (F) | 54 |

| Tyrosine (Y) | 62 |

| Tryptophan (W) | 96 |

| Leucine (L) | 120 |

| Valine (V) | 160 |

| Isoleucine (I) | 200 |

| Table 2: Experimentally measured deamidation half-lives of Asn in pentapeptides (Gly-Xxx-Asn-Yyy-Gly), where Yyy is the residue listed.[4][5] Note that these values are for unstructured peptides; protein higher-order structure generally slows these rates. |

Impact on Protein Function and Signaling Pathways

The conversion of a neutral Asn to a negatively charged Asp/isoAsp, or the alteration of the peptide backbone geometry by Asp isomerization, can have profound biological consequences.

The Intrinsic Apoptosis Pathway: A Case Study of Bcl-xL Deamidation

The B-cell lymphoma-2 (Bcl-2) family of proteins are critical regulators of apoptosis. The anti-apoptotic protein Bcl-xL can undergo deamidation at specific Asn residues in response to DNA damage. This modification impairs its ability to inhibit pro-apoptotic proteins like Bax and Bak, thereby promoting the release of cytochrome c from the mitochondria and triggering the caspase cascade, leading to cell death.

Innate Immune Signaling: Deamidation of RIG-I

Retinoic acid-inducible gene I (RIG-I) is a key cytosolic pattern recognition receptor that detects viral RNA and initiates an antiviral response. Some viruses, such as herpesviruses, have evolved mechanisms to induce the deamidation of RIG-I.[6][7] This modification can impair RIG-I's ability to bind viral RNA and activate downstream signaling through the mitochondrial antiviral-signaling protein (MAVS), thereby dampening the production of type I interferons and allowing the virus to evade the host's immune response.

Detailed Methodologies for Analysis

Accurate detection and quantification of Asn deamidation and Asp isomerization are critical for both basic research and biopharmaceutical quality control. Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for this analysis.

Experimental Workflow for LC-MS/MS Analysis

The general workflow involves proteolytic digestion of the protein sample, followed by chromatographic separation of the resulting peptides and mass spectrometric analysis.

Detailed Protocol for Bottom-Up LC-MS/MS Analysis

This protocol provides a typical procedure for identifying and quantifying deamidation sites in a purified protein sample.

1. Sample Preparation and Digestion:

-

Denaturation and Reduction: Resuspend the protein sample (e.g., 100 µg) in a denaturing buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.0). Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

-

Alkylation: Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 25 mM. Incubate in the dark for 45 minutes to alkylate free cysteine residues.

-

Buffer Exchange and Digestion: Dilute the sample at least 4-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

2. HPLC Separation:

-

Column: Use a C18 reverse-phase column (e.g., 2.1 mm ID x 150 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at 2% B, increase to 40% B over 60 minutes, then ramp to 90% B to wash the column, followed by re-equilibration at 2% B.[8]

-

Flow Rate: 200-300 µL/min.

3. Mass Spectrometry Analysis:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to the HPLC system via an electrospray ionization (ESI) source.

-

MS1 Scan: Acquire full MS scans over a mass range of m/z 350-1800.

-

MS/MS Scans: Use a data-dependent acquisition (DDA) mode to select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

Deamidation Detection: Deamidation results in a mass shift of +0.984 Da. This small mass difference requires high-resolution mass spectrometry for accurate detection.[2]

4. Data Analysis:

-

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein sequence database.

-

Specify deamidation of Asn and Gln as a variable modification.

-

Quantify the extent of deamidation by comparing the peak areas of the modified and unmodified peptides.

HPLC-Based Method for Isoaspartate Quantification

While LC-MS/MS is powerful for site identification, dedicated HPLC methods can be used for quantifying total isoaspartate content, often employing an enzymatic assay. The ISOQUANT® Isoaspartate Detection Kit is a commercially available example.[9]

1. Principle:

-

The enzyme Protein L-isoaspartyl methyltransferase (PIMT) specifically recognizes L-isoaspartyl residues and catalyzes their methylation using S-adenosyl-L-methionine (SAM) as a methyl donor.

-

This reaction produces S-adenosyl-L-homocysteine (SAH) in a 1:1 stoichiometric ratio with the amount of L-isoaspartate.

-

The amount of SAH produced is then quantified by reverse-phase HPLC with UV detection.

2. Abbreviated Protocol:

-

Reaction Setup: Incubate the protein or peptide sample with PIMT and a known concentration of SAM in the provided reaction buffer at 30°C for 30 minutes.

-

Reaction Quenching: Stop the reaction with a stop solution.

-

HPLC Analysis:

-

Column: A C18 column suitable for separating small molecules.

-

Detection: Monitor the elution of SAH by UV absorbance at 260 nm.

-

Quantification: Create a standard curve using known concentrations of SAH. Calculate the amount of isoaspartate in the sample by comparing the peak area of the generated SAH to the standard curve.

-

Conclusion and Implications for Drug Development

The presence of Asn-Asp sequences in proteins is a critical consideration for researchers and drug developers. The inherent chemical instability of these motifs can lead to a heterogeneous product with potentially altered efficacy and safety profiles. For therapeutic proteins, especially monoclonal antibodies where these sequences are often found in the complementarity-determining regions (CDRs), deamidation and isomerization can directly impact antigen binding and reduce potency.

Therefore, a thorough understanding of the principles outlined in this guide is essential. Early-stage screening for potentially labile Asn-Xaa and Asp-Xaa motifs, coupled with rigorous analytical characterization throughout the development process, is crucial for mitigating the risks associated with these modifications and ensuring the development of stable and effective protein therapeutics. Protein engineering strategies, such as site-directed mutagenesis to replace unstable residues, may be necessary for candidates with high degradation liabilities.

References

- 1. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UniProtKB/Swiss-Prot Release 2025_04 statistics [web.expasy.org]

- 4. Protein asparagine deamidation prediction based on structures with machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deciphering deamidation and isomerization in therapeutic proteins: Effect of neighboring residue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Viral Pseudo Enzymes Activate RIG-I via Deamidation to Evade Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Analysis of Isoaspartic Acid by Selective Proteolysis with Asp-N and Electron Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Asn-Asp Dipeptide: A Core Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dipeptide L-asparaginyl-L-aspartic acid (Asn-Asp) is a naturally occurring metabolite composed of the amino acids L-asparagine and L-aspartic acid linked by a peptide bond.[1] While the individual roles of asparagine and aspartate in cellular metabolism, neurotransmission, and protein synthesis are well-established, the specific biological significance of the Asn-Asp dipeptide as a distinct molecular entity is an emerging area of research.[2][3] This technical guide provides a comprehensive overview of the current understanding of Asn-Asp, including its inferred metabolism, potential biological functions, and detailed experimental protocols for its study. Given the limited direct research on this specific dipeptide, some sections of this guide are based on established principles of dipeptide metabolism and the known functions of its constituent amino acids.

Physicochemical Properties

A clear understanding of the fundamental properties of Asn-Asp is crucial for its study.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃N₃O₆ | --INVALID-LINK-- |

| Molecular Weight | 247.21 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]butanedioic acid | --INVALID-LINK-- |

| CAS Number | 61365-15-9 | --INVALID-LINK-- |

Biosynthesis and Degradation

Direct evidence for the specific enzymatic synthesis and degradation pathways of the Asn-Asp dipeptide is currently limited. However, its metabolism can be inferred from the general principles of dipeptide and amino acid metabolism.

Hypothesized Biosynthesis

The formation of Asn-Asp is likely a result of the incomplete breakdown of dietary or endogenous proteins. It is plausible that Asn-Asp could be generated through the action of various proteases and peptidases on larger polypeptides.

Alternatively, a specific dipeptide synthetase may exist, though one has not yet been identified. The synthesis of the amino acid asparagine itself is catalyzed by asparagine synthetase (ASNS), which amidates aspartate.[4] It is conceivable that a similar enzymatic machinery could ligate asparagine and aspartate.

Figure 1: Hypothesized metabolic fate of Asn-Asp.

Inferred Degradation

The hydrolysis of Asn-Asp into its constituent amino acids is the most probable degradation pathway. This is likely carried out by intracellular or membrane-bound dipeptidases.

-

Intestinal and Renal Dipeptidases: The small intestine and kidneys are primary sites for dipeptide absorption and hydrolysis. Dipeptides are transported into enterocytes and renal tubular cells by peptide transporters like PEPT1 and PEPT2, where they are then cleaved by cytosolic peptidases.[5][6]

-

Serum Peptidases: While some dipeptidases exist in the serum, their activity and specificity for Asn-Asp are unknown.[2][7] Carnosinase, for example, shows high specificity for dipeptides with a C-terminal histidine.[8][9]

-

Aspartyl Aminopeptidases: Given that Asn-Asp has an N-terminal asparagine which can be deamidated to aspartate, it is a potential substrate for aspartyl aminopeptidases (DNPEP), which specifically cleave N-terminal acidic amino acids.[10][11][12]

Potential Biological Functions

The biological roles of Asn-Asp have not been directly elucidated. However, based on the functions of its constituent amino acids and other neuroactive dipeptides, several potential roles can be proposed.

-

Neurotransmission: Both aspartate and its precursor, asparagine, are involved in neurotransmission. Aspartate is an excitatory neurotransmitter.[13] Dipeptides containing aspartate, such as N-acetylaspartylglutamate (NAAG), have demonstrated neuroexcitatory activity.[9] Therefore, Asn-Asp could potentially modulate neuronal activity.

-

Metabolic Regulation: Asn-Asp could serve as a readily available source of asparagine and aspartate for cells, bypassing the need for de novo synthesis. Aspartate is a crucial intermediate in the urea (B33335) cycle and the malate-aspartate shuttle.[2]

-

Cell Signaling: Small peptides can act as signaling molecules. The specific signaling pathways that Asn-Asp might be involved in are yet to be discovered.

Figure 2: Potential biological roles of Asn-Asp.

Quantitative Data

To date, there is a lack of published data on the absolute concentrations of the Asn-Asp dipeptide in various biological tissues and fluids. The following table is a template for how such data could be presented once it becomes available through targeted metabolomic studies. A detailed protocol for obtaining this data is provided in the "Experimental Protocols" section.

| Tissue/Fluid | Concentration (µmol/g or µmol/L) | Method of Quantification | Reference |

| Human Plasma | Data Not Available | LC-MS/MS | - |

| Cerebrospinal Fluid | Data Not Available | LC-MS/MS | - |

| Brain Tissue | Data Not Available | LC-MS/MS | - |

| Kidney Tissue | Data Not Available | LC-MS/MS | - |

| Intestinal Tissue | Data Not Available | LC-MS/MS | - |

Experimental Protocols

Protocol 1: Quantification of Asn-Asp in Biological Samples by LC-MS/MS

This protocol is adapted from established methods for the quantification of dipeptides and underivatized amino acids.[3][6]

1. Materials:

-

Asn-Asp dipeptide standard (e.g., from a commercial supplier)

-

Stable isotope-labeled internal standard (e.g., ¹³C₈,¹⁵N₃-Asn-Asp, custom synthesis)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Biological sample (plasma, tissue homogenate, etc.)

-

Protein precipitation solution (e.g., 80:20 ACN:Methanol with internal standard)

-

LC column (e.g., HILIC or C18)

-

Triple quadrupole mass spectrometer

2. Sample Preparation:

-

Thaw biological samples on ice.

-

For tissue samples, homogenize in a suitable buffer and determine protein concentration.

-

To 50 µL of sample (plasma or tissue homogenate), add 200 µL of cold protein precipitation solution containing the internal standard.

-

Vortex for 1 minute.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

-

Chromatography:

-

Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% FA

-

Mobile Phase B: ACN with 0.1% FA

-

Gradient: A linear gradient appropriate for the separation of polar analytes.

-

Flow rate: 0.3 mL/min

-

Injection volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization mode: Positive electrospray ionization (ESI+)

-

Detection mode: Multiple Reaction Monitoring (MRM)

-

MRM transitions: To be determined by infusing the Asn-Asp standard. A potential precursor ion would be [M+H]⁺ at m/z 248.1. Fragment ions would need to be optimized.

-

4. Data Analysis:

-

Create a calibration curve using the Asn-Asp standard.

-

Quantify the amount of Asn-Asp in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Figure 3: Workflow for Asn-Asp quantification.

Protocol 2: In Vitro Dipeptidase Activity Assay

This protocol can be used to assess the hydrolysis of Asn-Asp by purified enzymes or tissue homogenates.

1. Materials:

-

Asn-Asp dipeptide

-

Purified dipeptidase or tissue homogenate

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., 10% Trichloroacetic acid)

-

LC-MS/MS system for amino acid analysis

2. Assay Procedure:

-

Prepare a stock solution of Asn-Asp in the reaction buffer.

-

Pre-incubate the enzyme or tissue homogenate in the reaction buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the Asn-Asp stock solution to a final concentration of, for example, 1 mM.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

-

Centrifuge the quenched samples to pellet any precipitate.

-

Analyze the supernatant for the disappearance of Asn-Asp and the appearance of asparagine and aspartate using a suitable analytical method, such as LC-MS/MS.

3. Data Analysis:

-

Plot the concentration of Asn-Asp, asparagine, and aspartate as a function of time.

-

Calculate the initial rate of Asn-Asp hydrolysis.

Conclusion and Future Directions

The dipeptide Asn-Asp represents an understudied metabolite with the potential for significant biological roles, particularly in neurotransmission and cellular metabolism. While its direct metabolic pathways and functions are yet to be fully elucidated, this guide provides a framework for its investigation based on current knowledge of dipeptide and amino acid biochemistry. Future research should focus on:

-

Direct identification and quantification of Asn-Asp in various tissues and biofluids to establish its physiological concentrations.

-

Identification and characterization of the specific enzymes responsible for its synthesis and degradation.

-

Elucidation of its specific biological functions , including its potential role as a neuromodulator or signaling molecule.

-

Investigation of its relevance in disease states , such as neurological disorders or cancer.

The development of targeted analytical methods and the application of metabolomic approaches will be crucial in unraveling the full significance of the Asn-Asp dipeptide in biological systems.

References

- 1. Asn-Asp | C8H13N3O6 | CID 25145403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular characterization of dipeptidyl peptidase activity in serum: soluble CD26/dipeptidyl peptidase IV is responsible for the release of X-Pro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cell-Surface Peptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Demystifying DPP III Catalyzed Peptide Hydrolysis—Computational Study of the Complete Catalytic Cycle of Human DPP III Catalyzed Tynorphin Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serum dipeptidyl peptidase activities as a possible marker of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of human aspartyl aminopeptidase complexed with substrate analogue: insight into catalytic mechanism, substrate specificity and M18 peptidase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insights into substrate specificity and metal activation of mammalian tetrahedral aspartyl aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Pivotal Role of Asparagine-Aspartate Interactions in Transmembrane Helix Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Within the hydrophobic environment of the cell membrane, the precise arrangement and interaction of transmembrane (TM) helices are fundamental to the structure and function of a vast array of integral membrane proteins. While hydrophobic forces predominantly govern the insertion and stability of these helices, polar amino acid residues, particularly asparagine (Asn) and aspartate (Asp), play a critical and nuanced role in mediating specific helix-helix associations. These interactions are not merely structural embellishments; they are key determinants of protein folding, oligomerization, and the conformational changes that underpin vital cellular signaling pathways. This technical guide provides an in-depth exploration of the core principles of Asn-Asp interactions within transmembrane domains, offering quantitative insights, detailed experimental methodologies, and visual representations of their involvement in cellular processes.

Data Presentation: Quantitative Analysis of Asn-Asp Mediated Helix-Helix Interactions

The stability of Asn-Asp interactions within the lipid bilayer can be quantified by measuring the change in apparent free energy (ΔΔG) of helix insertion or dimerization. These values provide a measure of the energetic contribution of these polar interactions to the overall stability of the protein structure.

| Interaction Type | Model System | Experimental Method | Apparent Free Energy Change (ΔΔGapp) | Reference |

| Single Asn-Asn pair | Model integral membrane protein (Lep) | In vitro translation and membrane insertion assay | Up to -1.0 kcal/mol | [1] |

| Single Asp-Asp pair | Model integral membrane protein (Lep) | In vitro translation and membrane insertion assay | Up to -1.0 kcal/mol | [1] |

| Double Asn-Asn pairs | Model integral membrane protein (Lep) | In vitro translation and membrane insertion assay | ~ -0.9 kcal/mol | [1] |

| Double Asp-Asp pairs | Model integral membrane protein (Lep) | In vitro translation and membrane insertion assay | ~ -0.9 kcal/mol | [1] |

| General polar residues (including Asn, Asp) | Model transmembrane peptides | Analytical Ultracentrifugation and Gel Electrophoresis | -1 to -2 kcal/mol (relative to nonpolar residues) | [2][3] |

Experimental Protocols

In Vitro Translation and Membrane Insertion Assay

This assay is used to quantify the efficiency of transmembrane helix insertion into the endoplasmic reticulum (ER) membrane, providing a measure of the energetic contribution of specific residues.[1][4]

Methodology:

-

Construct Design:

-

Utilize a model protein such as the E. coli inner membrane protein leader peptidase (Lep).[1]

-

Engineer the construct to contain two transmembrane segments (H1 and H2') followed by a large C-terminal cytoplasmic domain (P2).

-

Insert a test hydrophobic segment (H segment) containing the Asn or Asp residues of interest into the P2 domain.

-

Flank the H segment with N-linked glycosylation acceptor sites (e.g., Asn-X-Ser/Thr).[1]

-

-

In Vitro Transcription and Translation:

-

Linearize the plasmid DNA containing the engineered Lep construct.

-

Perform in vitro transcription using a suitable RNA polymerase (e.g., T7 or SP6) to generate mRNA.

-

Carry out in vitro translation in a cell-free system (e.g., rabbit reticulocyte lysate) in the presence of canine pancreatic rough microsomes (as a source of ER) and a radioactive amino acid (e.g., ³⁵S-methionine).[5]

-

-

Analysis of Membrane Insertion:

-

Separate the translation products by SDS-PAGE.

-

Visualize the radiolabeled proteins by autoradiography or phosphorimaging.

-

The glycosylation status of the protein indicates the topology of the H segment. A singly glycosylated protein suggests the H segment has inserted into the membrane, while a doubly glycosylated protein indicates it has translocated across the membrane.

-

Quantify the bands corresponding to the singly and doubly glycosylated forms to determine the fraction of inserted protein.

-

-

Free Energy Calculation:

-

Calculate the apparent free energy of insertion (ΔGapp) from the ratio of translocated to inserted protein using the equation: ΔGapp = -RT ln(Kapp), where Kapp is the equilibrium constant for the insertion process.[1]

-

Site-Directed Mutagenesis

This technique is employed to introduce specific mutations (e.g., substituting Asn or Asp with other residues) to probe their functional or structural importance.[6][7][8]

Methodology:

-

Primer Design:

-

Design a pair of complementary oligonucleotide primers containing the desired mutation. The mutation should be located in the middle of the primers with approximately 10-15 bases of correct sequence on both sides.

-

-

PCR Amplification:

-

Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the gene of interest as the template and the mutagenic primers.

-

The PCR reaction will generate copies of the entire plasmid containing the desired mutation.

-

-

Template Digestion:

-

Digest the PCR product with a restriction enzyme that specifically cleaves methylated DNA (e.g., DpnI). The parental plasmid DNA, isolated from most E. coli strains, will be methylated and thus digested, while the newly synthesized, unmethylated mutated DNA will remain intact.

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

-

Selection and Sequencing:

-

Select for transformed cells, typically using antibiotic resistance conferred by the plasmid.

-

Isolate plasmid DNA from individual colonies and sequence the gene of interest to confirm the presence of the desired mutation and the absence of any secondary mutations.

-

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the dynamics and energetics of transmembrane helix interactions.[9][10]

Methodology:

-

System Setup:

-

Build an initial model of the transmembrane helix or helices of interest. This can be based on existing crystal structures or generated as an ideal α-helix.

-

Embed the helix/helices into a pre-equilibrated lipid bilayer (e.g., POPC or DPPC) that mimics the cell membrane.

-

Solvate the system with water and add ions to neutralize the charge and mimic physiological ionic strength.

-

-

Force Field Selection:

-

Choose an appropriate force field for the protein, lipids, and water (e.g., CHARMM, AMBER, GROMOS).

-

-

Equilibration:

-

Perform a series of equilibration steps to allow the system to relax. This typically involves initial energy minimization followed by short simulations with restraints on the protein and lipids, which are gradually released.

-

-

Production Run:

-

Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the system.

-

-

Analysis:

-

Analyze the trajectory to study various properties, including:

-

Helix-helix distances and crossing angles.

-

Hydrogen bonding patterns between Asn and Asp residues.

-

The potential of mean force (PMF) along a reaction coordinate (e.g., the distance between the centers of mass of the two helices) to calculate the free energy of association.

-

Interaction of the helices with the surrounding lipid molecules.

-

-

Mandatory Visualizations

Signaling Pathway: Rhodopsin Activation

The activation of rhodopsin, a G-protein coupled receptor (GPCR), involves conformational changes where conserved Asp and Asn residues play crucial roles in stabilizing the active state and facilitating G-protein coupling.

Caption: Rhodopsin activation pathway highlighting the role of key residues.

Experimental Workflow: In Vitro Membrane Insertion Assay

This diagram illustrates the key steps in determining the energetic contribution of Asn-Asp pairs to transmembrane helix stability.

Caption: Workflow for the in vitro membrane protein insertion assay.

Logical Relationship: Role of Asn-Asp in Helix Association

This diagram depicts the fundamental principle of how Asn and Asp residues mediate the association of transmembrane helices.

Caption: Logical flow of Asn-Asp mediated transmembrane helix association.

References

- 1. Asn- and Asp-mediated interactions between transmembrane helices during translocon-mediated membrane protein assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polar residues drive association of polyleucine transmembrane helices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Simulation of Transmembrane Helix Association: Role of Asparagines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro Assay for Bacterial Membrane Protein Integration into Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Dissection of Protein Translocation into the Mammalian Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. static.igem.org [static.igem.org]

- 8. assaygenie.com [assaygenie.com]

- 9. Self-Assembling of Peptide/Membrane Complexes by Atomistic Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transmembrane Protein Molecular Dynamics Simulation - HudsonAlpha CODE [hudsonalphacode.org]

The Asn-Asp Motif: A Pivotal Player in Cellular Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide motif Asparagine-Aspartate (Asn-Asp or ND), along with related sequences and structural features involving these two residues, plays a surprisingly diverse and critical role in the regulation of cellular signaling pathways. Far beyond their simple function as protein building blocks, Asn and Asp residues are central to a variety of signaling mechanisms, from post-translational modifications that act as molecular switches to structural motifs that mediate protein-protein interactions and enzyme catalysis. This technical guide provides a comprehensive overview of the multifaceted roles of the Asn-Asp motif and related structures in key signaling pathways, offering insights for researchers and professionals in drug development. We will delve into the molecular mechanisms, present quantitative data, and provide detailed experimental protocols to facilitate further investigation into this crucial signaling component.

Post-Translational Modification of Asn/Asp Residues in Notch Signaling

A prime example of the Asn-Asp motif's importance in signaling is the post-translational hydroxylation of Asp and Asn residues within the Notch receptor and its ligands. This modification is a key regulatory step in the Notch signaling pathway, which is fundamental for cell-cell communication, proliferation, differentiation, and apoptosis.

Mechanism of Action

The enzyme Aspartyl-(Asparaginyl)-β-Hydroxylase (AAH) catalyzes the hydroxylation of specific Asp and Asn residues located within the Epidermal Growth Factor-like (EGF) domains of the Notch receptor and its ligands, such as Jagged.[1][2] This hydroxylation event is crucial for the proper folding and function of these domains, enhancing the binding affinity between Notch and its ligands.[3] The increased affinity strengthens the signal transduction, leading to the proteolytic cleavage of Notch and the release of the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators like Mastermind-like (MAML) to activate the transcription of target genes, such as those in the Hairy and Enhancer of Split (HES) family.[1][4]

Quantitative Data

The functional consequences of AAH-mediated hydroxylation can be quantified by measuring changes in downstream gene and protein expression.

| Experimental Condition | Target Measured | Fold Change (relative to control) | Reference |

| Overexpression of AAH | Notch-1 protein | Increased | [4] |

| Overexpression of AAH | HES-1 gene expression | Increased | [4] |

| siRNA-mediated knockdown of AAH | Notch protein | Decreased | [2] |

| siRNA-mediated knockdown of AAH | HES-1 gene expression | Decreased | [4] |

Experimental Protocols